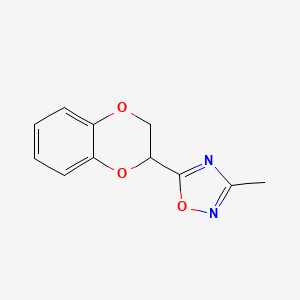
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole
Descripción general
Descripción
The compound “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. The 2,3-dihydro-1,4-benzodioxin moiety suggests the presence of a benzene ring with two oxygen atoms forming a dioxin-like structure .
Chemical Reactions Analysis
Specific chemical reactions involving “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” are not available in the literature .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study delved into the corrosion inhibition properties of oxadiazole derivatives for mild steel in sulfuric acid, showcasing the potential of these compounds in protecting metals from corrosion. The research highlighted that oxadiazole derivatives could form protective layers on metal surfaces, indicating a promising application in industries where metal corrosion is a significant concern (Ammal, Prajila, & Joseph, 2018).
Antibacterial and Antimicrobial Activities
Several studies have synthesized oxadiazole derivatives and evaluated their antibacterial and antimicrobial activities, indicating their potential in developing new antimicrobial agents. For instance, compounds with the oxadiazole moiety have shown significant activity against various bacteria and molds, suggesting their use in treating bacterial infections and as preservatives in products susceptible to microbial contamination. This includes research on oxadiazolylbenzodioxane derivatives and their successful testing against bacterial strains, illustrating the broad-spectrum antimicrobial potential of these compounds (Avagyan et al., 2020).
Synthesis of Novel Compounds
The synthesis of novel compounds incorporating the oxadiazole ring has been a focus area, with studies exploring the creation of diverse derivatives with enhanced biological activities. This includes the design and synthesis of compounds for specific applications such as nematicidal activities and as potent antioxidants, showcasing the adaptability of oxadiazole derivatives in contributing to various scientific advancements (Liu, Wang, Zhou, & Gan, 2022).
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-11(16-13-7)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFPXYFMATWGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
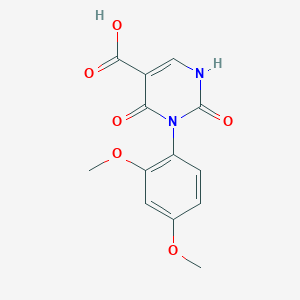


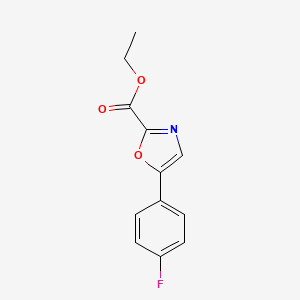
![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)
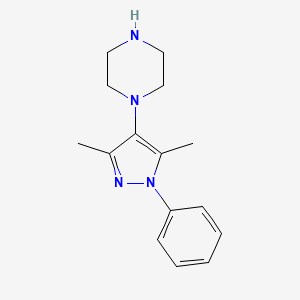
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)
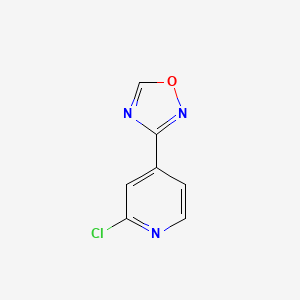
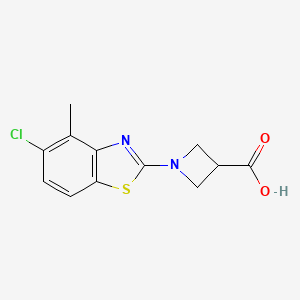
![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)
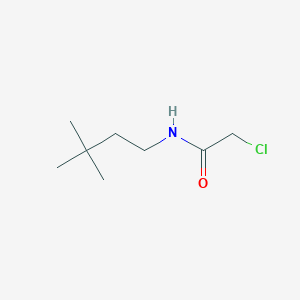
![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)